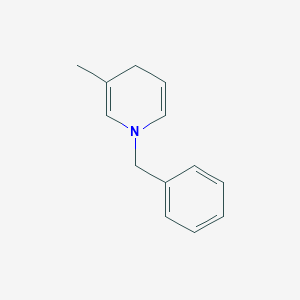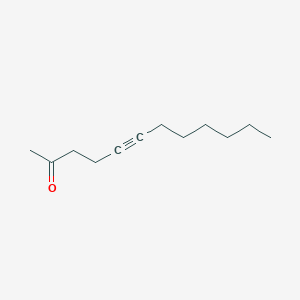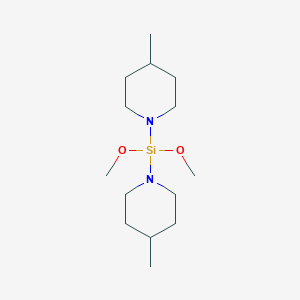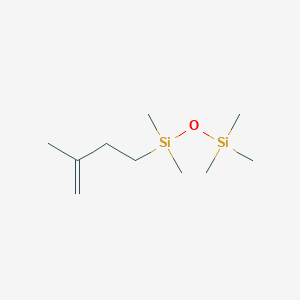![molecular formula C6H18N2O8S4Sn B14265472 N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] CAS No. 137861-84-8](/img/structure/B14265472.png)
N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]: is a complex organotin compound that has garnered interest in various scientific fields due to its unique chemical properties and potential applications. This compound features a stannane (tin) core bonded to two methanesulfonamide groups, each of which is further substituted with a methanesulfonyl group.
Vorbereitungsmethoden
The synthesis of N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] typically involves the reaction of dimethyltin dichloride with methanesulfonamide in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Temperature: Mild to moderate temperatures (0-50°C) to ensure controlled reaction rates.
Base: Commonly used bases include triethylamine or sodium hydride to facilitate the deprotonation of methanesulfonamide.
Industrial production methods may involve similar synthetic routes but are optimized for larger scales, including continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The methanesulfonyl groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism by which N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] exerts its effects involves its interaction with molecular targets such as enzymes and cell membranes. The compound’s stannane core can coordinate with various biological molecules, leading to the disruption of normal cellular functions. The methanesulfonyl groups enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules.
Vergleich Mit ähnlichen Verbindungen
N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] can be compared with other similar compounds such as:
Bistriflimide: Known for its use in ionic liquids and as a catalyst in organic synthesis.
N,N’-Methylenebisacrylamide: Used as a crosslinking agent in polyacrylamides and in various polymerization reactions.
The uniqueness of N,N’-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide] lies in its stannane core, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
137861-84-8 |
|---|---|
Molekularformel |
C6H18N2O8S4Sn |
Molekulargewicht |
493.2 g/mol |
IUPAC-Name |
N-[[bis(methylsulfonyl)amino]-dimethylstannyl]-N-methylsulfonylmethanesulfonamide |
InChI |
InChI=1S/2C2H6NO4S2.2CH3.Sn/c2*1-8(4,5)3-9(2,6)7;;;/h2*1-2H3;2*1H3;/q2*-1;;;+2 |
InChI-Schlüssel |
UYPODEFJBZVLHZ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)N(S(=O)(=O)C)[Sn](C)(C)N(S(=O)(=O)C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







silane](/img/structure/B14265414.png)

![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)

![2,2-Dimethyl-2H-pyrano[2,3-f]quinoline](/img/structure/B14265452.png)
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)

![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
